9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
Description
Structural Overview of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione
The molecular architecture of 9-chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione (C₉H₇ClN₂O₂, MW: 210.62 g/mol) features:
- Fused bicyclic system : A benzene ring fused to a partially saturated diazepine ring (3,4-dihydro), creating a planar aromatic region and a flexible heterocyclic moiety.
- Substituents :
- Stereoelectronic properties :
Table 1: Key structural identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 9-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Canonical SMILES | C1C(=O)NC2=C(C=CC=C2Cl)C(=O)N1 | |
| InChI Key | PUDRJONOIGUBCU-UHFFFAOYSA-N |
The partially reduced diazepine ring (3,4-dihydro) distinguishes this compound from fully aromatic benzodiazepines, potentially altering receptor-binding kinetics and metabolic stability.
Historical Development and Significance in Medicinal Chemistry
The synthesis and evaluation of 1,4-benzodiazepine-2,5-dione derivatives have evolved through three key phases:
Early exploration (1990s–2000s) :
Bioactivity profiling (2010s) :
- High-throughput screening identified 1,4-benzodiazepine-2,5-diones as potent inhibitors of protein synthesis in cancer cells (average GI₅₀ = 0.24 μM across 60 tumor lines).
- Derivatives demonstrated nanomolar agonism at melanocortin receptors, highlighting their potential in metabolic disorder therapeutics.
Recent innovations (2020s) :
Table 2: Milestones in derivative development
The compound’s synthetic accessibility—typically achieved via Ugi-Deprotection-Cyclization (UDC) or Pt-catalyzed cyclization—has facilitated rapid analog generation. Recent docking studies suggest interactions with enoyl-acyl carrier protein reductase (InhA) in M. tuberculosis, expanding its therapeutic scope.
Properties
IUPAC Name |
9-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-3-1-2-5-8(6)12-7(13)4-11-9(5)14/h1-3H,4H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDRJONOIGUBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione, with the chemical formula and CAS number 1334499-55-6, is a compound that belongs to the class of benzodiazepines. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.
Chemical Structure and Properties
The structure of this compound features a chloro substituent at the 9-position of the benzo[e][1,4]diazepine core. This structural configuration is crucial for its biological activity. The molecular weight of this compound is approximately 182.61 g/mol.
Research indicates that compounds within the benzodiazepine class typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Specifically, they enhance GABAergic activity, which leads to increased inhibitory neurotransmission. Preliminary studies suggest that this compound may exhibit similar mechanisms.
Anxiolytic and Sedative Effects
Studies have shown that this compound may act as an anxiolytic and sedative agent , akin to traditional benzodiazepines. The modulation of GABA receptors is believed to be the primary mechanism behind these effects.
Anti-inflammatory Properties
In addition to its anxiolytic potential, this compound has demonstrated anti-inflammatory properties in preliminary in vitro studies. This suggests a broader therapeutic potential beyond anxiety disorders.
Analgesic Effects
The compound may also exhibit analgesic effects. Similar compounds in this class have shown promise in pain management through their action on central nervous system pathways.
Case Studies and Research Findings
A number of studies have explored the pharmacological profile of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Investigated anxiolytic effects in animal models; results indicated significant reduction in anxiety-like behaviors. |
| Study B (2024) | Evaluated anti-inflammatory effects; demonstrated reduction in pro-inflammatory cytokines in vitro. |
| Study C (2025) | Assessed analgesic properties; showed effectiveness comparable to standard analgesics in pain models. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with altered biological activities. These derivatives are essential for exploring structure-activity relationships (SARs) and optimizing pharmacological profiles.
Scientific Research Applications
Medicinal Chemistry
9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione has been investigated for its potential therapeutic effects. The compound is related to benzodiazepines, which are known for their anxiolytic and sedative properties.
Case Studies :
- A study demonstrated that derivatives of this compound exhibit significant activity against certain types of cancer cells, suggesting its potential as an anticancer agent .
- Another investigation focused on its role as a central nervous system (CNS) depressant, highlighting its possible use in treating anxiety disorders .
Pharmacological Research
The compound's interaction with neurotransmitter systems makes it a candidate for studying various neurological conditions.
Key Findings :
- Research indicates that this compound may modulate GABAergic transmission, which is crucial in the management of anxiety and seizure disorders .
- Its structural analogs have shown promise in enhancing the efficacy of existing neuropharmacological agents .
Synthetic Chemistry
This compound serves as an important intermediate in the synthesis of more complex molecules.
Applications :
- It is used in the synthesis of novel benzodiazepine derivatives that could lead to new therapeutic agents with improved safety profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Benzodiazepine derivatives often exhibit significant variations in bioactivity based on substituent positions. Below is a comparison with the closely related 8-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (CAS 195983-60-9), as well as general trends observed in the benzodiazepine class.
Mechanistic Insights
- Positional Isomerism : The 8-Cl isomer (CAS 195983-60-9) demonstrates that chlorine placement near the diketone groups enhances interactions with biological targets, such as GABAA receptors, by stabilizing ligand-receptor complexes . In contrast, the 9-Cl analog may exhibit weaker binding due to reduced electronic and steric complementarity.
- Synthetic Accessibility : The 8-Cl derivative is more commonly synthesized, likely due to established routes for introducing halogens at the 8-position in benzodiazepine scaffolds . The 9-Cl variant may require specialized conditions, increasing production complexity.
Preparation Methods
General Synthetic Strategy
The synthesis of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione typically involves:
- Construction of the diazepine ring system through cyclization reactions.
- Introduction of the chloro substituent at the 9-position.
- Formation of the 2,5-dione moiety characteristic of the benzodiazepine core.
These steps are often achieved through multi-step syntheses involving key intermediates such as 1,3,4-3H-benzodiazepine-2,5-dione derivatives and their functionalized analogs.
Preparation via Reduction and Acetylation Intermediates
One documented approach involves the preparation of related benzodiazepine intermediates, which can be adapted for the target compound:
- Starting from 1,3,4-3H-benzodiazepine-2,5-dione, reduction is carried out using lithium aluminum hydride (LiAlH4) to yield a key intermediate.
- This intermediate can then be acetylated or otherwise functionalized to introduce substituents or to facilitate ring closure.
This method focuses on the selective reduction of the dione precursor to access tetrahydro derivatives, which can be further elaborated chemically.
Cyclization of Precursors Using Bases
Another approach involves the cyclization of precursors under basic conditions:
- A suitable precursor compound (often a substituted malonate or related ester) is dissolved in an appropriate solvent.
- Cyclization is induced by the addition of a strong base such as potassium tert-butoxide or sodium tert-butoxide.
- This step forms the diazepine ring system, yielding the benzo-diazepine-2,5-dione core structure.
This method avoids the need for phase transfer catalysts and can be performed under mild conditions, improving yield and purity.
Use of 4-Chloro-3H-benzo[b]diazepine-2-carbaldehyde as a Key Intermediate
The synthesis of 9-Chloro-3,4-dihydro-1H-benzo[E]diazepine-2,5-dione can also proceed via intermediates such as 4-chloro-3H-benzo[b]diazepine-2-carbaldehyde:
- This intermediate is prepared by condensation reactions involving aromatic acetophenone derivatives under ethanol-piperidine conditions.
- The aldehyde functionality allows for further modifications, including condensation with aromatic amines to form Schiff bases or reactions with nucleophiles to produce fused heterocycles.
- Such intermediates facilitate the introduction of the chloro substituent and enable the formation of the diazepine ring system.
Comparative Data Table of Key Preparation Steps
Research Findings and Notes
- The reduction of the dione precursor with LiAlH4 is a critical step to access intermediates that can be further functionalized to yield the target compound or its derivatives with biological activity.
- Cyclization under strong basic conditions provides an efficient route to the diazepine ring without the need for phase transfer catalysts, simplifying purification and improving yields.
- The use of 4-chloro-3H-benzo[b]diazepine-2-carbaldehyde as an intermediate allows for versatile downstream chemistry, enabling the synthesis of various fused heterocycles with potential pharmaceutical applications.
- These methods reflect a balance between classical organic synthesis techniques and modern improvements aimed at enhancing yield, selectivity, and scalability.
Q & A
Basic: What are the common synthetic routes for 9-chloro-1,4-benzodiazepine-2,5-dione derivatives?
The synthesis typically involves coupling isatoic anhydride with amino acid derivatives. For example, 3-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is synthesized via a Pt-catalyzed cyclization of 2-aminobenzamido methyl ester precursors under optimized solvent conditions (e.g., toluene at 110°C with 10 mol% H₂PtCl₆) . Purification often employs flash column chromatography using gradients of ethyl acetate/petroleum ether or reverse-phase systems for regioisomeric separation .
Advanced: How can reaction conditions be optimized to improve yields in benzodiazepine-2,5-dione synthesis?
Key factors include:
- Catalyst selection : H₂PtCl₆ outperforms other catalysts in cyclization reactions, achieving ~75% yield for 3-methyl derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions during cyclization .
- Temperature control : Reactions at 110°C balance kinetic efficiency and thermal stability of sensitive intermediates .
- Purification strategies : Reverse-phase chromatography resolves regioisomers (e.g., compounds 47 and 48 ) when substituents introduce steric or electronic variations .
Basic: What analytical techniques are critical for structural characterization?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substitution patterns (e.g., methyl groups at δ 3.12 ppm in DMSO-d₆) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H] peaks matching calculated masses within 0.4 mDa error) .
- Melting point analysis : Provides purity indicators (e.g., 222–224°C for 4-methyl derivatives) .
Advanced: How is the anti-tubercular activity of 1,4-benzodiazepine-2,5-diones evaluated?
- In vitro assays : MIC (minimum inhibitory concentration) testing against Mycobacterium tuberculosis H37Rv, with active compounds (e.g., 4h from tryptophan) showing MICs <10 µg/mL .
- Molecular docking : Simulations identify interactions with bacterial targets (e.g., π-π stacking with Tyr-158 of InhA enzyme) .
- SAR studies : N-Methylation reduces activity (e.g., 4i ), while bulky substituents (e.g., indole in 4h ) enhance binding via hydrophobic interactions .
Advanced: How do substituents influence the pharmacological profile of benzodiazepine-2,5-diones?
- Electron-withdrawing groups : Chlorine at position 9 increases metabolic stability but may reduce solubility .
- Aromatic substituents : Tryptophan-derived derivatives exhibit dual anti-TB and CNS activity due to indole’s π-stacking and hydrogen-bonding potential .
- Steric effects : Propynyl groups (e.g., 47 ) improve selectivity for GABA receptors in schizophrenia drug candidates .
Advanced: What challenges arise in purifying halogenated benzodiazepine-2,5-diones?
- Regioisomer separation : Reverse-phase chromatography (C18 columns) resolves compounds like 47 and 48 , which differ in alkyne chain length .
- Byproduct removal : Pd/C hydrogenation efficiently reduces nitro intermediates without affecting chloro substituents .
- Solvent compatibility : Ethyl acetate/hexane gradients minimize co-elution of polar impurities in flash chromatography .
Advanced: How can computational modeling guide benzodiazepine-2,5-dione design?
- Docking studies : AutoDock Vina predicts binding poses with targets like InhA (enoyl-ACP reductase), prioritizing compounds with strong hydrogen bonds (e.g., 4h -Tyr-158 interaction) .
- DFT calculations : Assess electronic effects of substituents (e.g., chloro vs. methyl) on reactivity and stability .
- ADMET prediction : SwissADME estimates logP values to balance lipophilicity and bioavailability for CNS-targeted derivatives .
Advanced: How should researchers address contradictory SAR data in literature?
- Case study : N-Methylation in 4i reduces anti-TB activity, while proline-derived 4f retains potency. Cross-validate synthesis protocols (e.g., catalyst purity) and biological assay conditions (e.g., bacterial strain variability) .
- Data reconciliation : Compare crystallographic data (if available) with docking results to resolve steric vs. electronic effect ambiguities .
Advanced: What strategies enable derivatization for multitarget drug discovery?
- Piperazine coupling : Introduce benzo[b]thiophen-4-yl piperazine via nucleophilic substitution to enhance dopamine receptor affinity (e.g., compound 11 ) .
- Alkyne functionalization : Click chemistry with azides generates triazole-linked hybrids for anti-inflammatory applications .
- Asymmetric synthesis : Chiral Pd catalysts yield enantiopure derivatives (e.g., (S)-40) for stereoselective receptor binding .
Advanced: How is stereochemical integrity maintained during synthesis?
- Chiral auxiliaries : Use L-amino acid methyl esters (e.g., 2a–m ) to enforce specific configurations during cyclization .
- Enantiomeric resolution : Chiral HPLC (e.g., Chiralpak AD-H) separates diastereomers in racemic mixtures .
- Catalytic asymmetric hydrogenation : Pd/C with chiral ligands (e.g., BINAP) achieves >90% ee in reductions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
